17beta-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one
Overview
Description
17beta-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one is a synthetic anabolic steroid derived from testosterone. It is known for its potent anabolic properties and is often used in the field of medicine and sports to enhance muscle growth and performance. This compound is characterized by its unique chemical structure, which includes a hydroxyl group at the 17th carbon position and a double bond between the 4th and 9th (11th) carbon atoms.
Mechanism of Action
Target of Action
DELTA9(11)-Methyltestosterone, also known as 17beta-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one, primarily targets the cannabinoid receptors CB1 and CB2 . These receptors are G protein-coupled and are expressed both within and outside the brain .
Mode of Action
The compound mimics the structure and pharmacological activity of delta-9-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis . It interacts with its targets through weak partial agonist activity at the CB1 and CB2 receptors . This interaction triggers the release of dopamine, a neurotransmitter that causes pleasurable effects .
Biochemical Pathways
The activation of CB1 and CB2 receptors by DELTA9(11)-Methyltestosterone affects various physiological processes such as inflammation, cardiovascular function, learning, pain, memory, stress and emotional regulation, and the sleep/wake cycle .
Pharmacokinetics
The pharmacokinetics of Δ⁹-THC encompasses absorption following diverse routes of administration and from different drug formulations, distribution of analytes throughout the body, metabolism by different tissues and organs, and elimination from the body in the feces, urine, sweat, oral fluid, and hair .
Result of Action
The activation of CB1 and CB2 receptors by DELTA9(11)-Methyltestosterone can lead to various molecular and cellular effects. For instance, it can trigger the release of dopamine, leading to pleasurable effects . It can also affect various physiological processes, as mentioned above .
Action Environment
Environmental factors can influence the action, efficacy, and stability of DELTA9(11)-Methyltestosterone. For instance, the compound’s action can be influenced by factors such as the individual’s age, sex, and genetic makeup . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17beta-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one typically involves several steps:
Starting Material: The synthesis begins with androsta-4,9(11)-diene-3,17-dione.
Grignard Reaction: A Grignard reaction is performed using methylmagnesium bromide to introduce a methyl group at the 17th position.
Alkaline Hydrolysis: The resulting intermediate undergoes alkaline hydrolysis to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is common to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
17beta-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 17th position can be oxidized to form a ketone.
Reduction: The double bonds can be reduced to single bonds using hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for hydrogenation.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 17-keto-17-methylandrosta-4,9(11)-dien-3-one.
Reduction: Formation of 17beta-Hydroxy-17-methylandrosta-4,9-dien-3-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
17beta-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of other anabolic steroids.
Biology: Studied for its effects on muscle growth and protein synthesis.
Medicine: Investigated for its potential use in treating muscle-wasting diseases and hormone replacement therapy.
Industry: Utilized in the production of performance-enhancing drugs for athletes.
Comparison with Similar Compounds
Similar Compounds
Testosterone: The natural hormone from which 17beta-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one is derived.
Methandrostenolone: Another synthetic anabolic steroid with similar anabolic properties.
Nandrolone: A synthetic anabolic steroid with a different chemical structure but similar effects on muscle growth.
Uniqueness
This compound is unique due to its specific chemical structure, which provides a balance of anabolic and androgenic effects. This makes it particularly effective for muscle growth while minimizing unwanted side effects.
Properties
IUPAC Name |
(8S,10S,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h7,12,15,17,22H,4-6,8-11H2,1-3H3/t15-,17+,18+,19+,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFMZZSBHQOCQFQ-HTDHLNIYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2=CCC4(C3CCC4(C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3C2=CC[C@]4([C@H]3CC[C@]4(C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60908659 | |
Record name | 17-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60908659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1039-17-4 | |
Record name | 9-Dehydromethyltestosterone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1039-17-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-Dehydromethyltestosterone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001039174 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1039-17-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3356 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 17-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60908659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 17β-hydroxy-17-methylandrosta-4,9(11)-dien-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.604 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 9-DEHYDROMETHYLTESTOSTERONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DL21KQ84H4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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